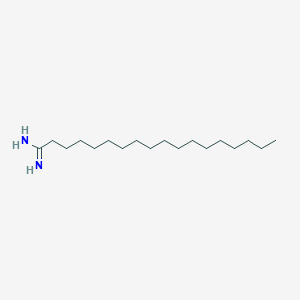

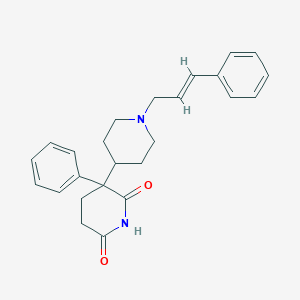

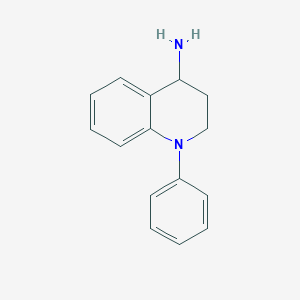

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine derivatives involves multi-step processes. Typically, these involve cyclization reactions and subsequent functional group modifications. For example, derivatives like 2-[3-(7-Chloro-quinolin-4-ylamino)-alkyl]-1-(substituted phenyl)-2,3,4,9-tetrahydro-1H-beta-carbolines have been synthesized and screened for in vitro antimalarial activity (Gupta et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine has been characterized by spectroscopy and crystallography. For example, the crystal structure of related compounds has been elucidated using X-ray diffraction, showing specific molecular conformations stabilized by intramolecular interactions (Prabhuswamy et al., 2015).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, reflecting their reactive functional groups. For instance, the cycloaddition reaction has been used to synthesize novel heterocyclic derivatives (Li et al., 2020). Their chemical reactivity and interactions, such as nucleophilic attacks, have been analyzed in detail to understand their chemical properties.

科学的研究の応用

Antimalarial Activity

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine derivatives have shown promise as antimalarial agents. Gupta et al. (2008) synthesized hybrid molecules related to this compound, demonstrating significant in vitro antimalarial activity against chloroquine-sensitive strains of Plasmodium falciparum, outperforming chloroquine in some cases (Gupta et al., 2008).

Antimicrobial and Anti-Inflammatory Activity

Kumar et al. (2014) reported the synthesis of novel derivatives of 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine that exhibited antimicrobial and anti-inflammatory properties. These compounds were created by reacting with hydroxylamine hydrochloride in an alcohol medium (Kumar et al., 2014).

Anticancer Activity

Several studies have identified derivatives of 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine as potential anticancer agents. For instance, Via et al. (2008) discovered a new derivative that exhibited high antiproliferative activity and suggested cell death via apoptosis (Via et al., 2008). Similarly, Chen et al. (2011) identified 4-anilinofuro[2,3-b]quinoline derivatives as selectively active against non-small-cell lung cancers (Chen et al., 2011).

Electrophysical and Chemical Properties

Research has also focused on the electrophysical and chemical properties of 1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine derivatives. Kumari and Sharma (2011) investigated the electrochemical behavior of related compounds in aprotic media, which could have implications for their application in various fields (Kumari & Sharma, 2011).

Synthesis and Structural Analysis

Significant research has been conducted on the synthesis and structural analysis of these compounds. For instance, Prabhuswamy et al. (2015) focused on the synthesis, characterization, and crystal structure of a specific derivative, providing insights into its molecular configuration (Prabhuswamy et al., 2015).

特性

IUPAC Name |

1-phenyl-3,4-dihydro-2H-quinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c16-14-10-11-17(12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,14H,10-11,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIQRZNUOJQPCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

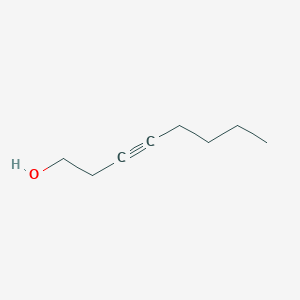

C1CN(C2=CC=CC=C2C1N)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50907712 |

Source

|

| Record name | 1-Phenyl-1,2,3,4-tetrahydroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50907712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-1,2,3,4-tetrahydro-quinolin-4-ylamine | |

CAS RN |

10257-98-4 |

Source

|

| Record name | 1-Phenyl-4-amino-1,2,3,4-tetrahydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010257984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-1,2,3,4-tetrahydroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50907712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

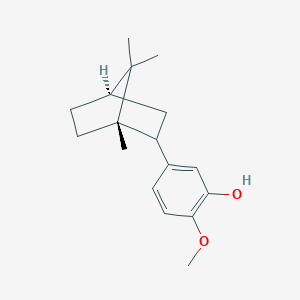

![[(2R,3R,4S,5S,6R)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B76982.png)